molecular formula C20H21NO5 B1532308 Fmoc-O-methyl-D-threonine CAS No. 1301706-86-4

Fmoc-O-methyl-D-threonine

Cat. No.: B1532308
CAS No.: 1301706-86-4
M. Wt: 355.4 g/mol
InChI Key: BOGQZFFOTLSMMA-KPZWWZAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-O-methyl-D-threonine, also known as Fmoc-D-Thr(Me)-OH, is a derivative of threonine . It has a molecular formula of C20H21NO5 and a molecular weight of 355.50 .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenyl group, a methoxy group, and a threonine group .


Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound has a melting point of 148-154º C and an optical rotation of +10.50º ± 1º (c=1.010% in DMF) . It is recommended to be stored at 0-8°C .

Scientific Research Applications

Enzymatic Control of Molecular Self-Assembly

Das, Collins, and Ulijn (2008) discussed the exploitation of enzyme-catalyzed reactions for controlling molecular self-assembly under physiological conditions, converting non-assembling precursors into self-assembly building blocks. Their work demonstrates esterase-directed self-assembly via hydrolysis of hydrophobic N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-peptide methyl esters leading to the formation of transparent hydrogels composed of defined peptide nanotubes. This process is significant for the development of bio-compatible materials with applications in medicine and biotechnology Das, Collins, & Ulijn, 2008.

Biomimetic Stereoselective Formation

Zhou and van der Donk (2002) utilized Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine for the synthesis of dehydrobutyrine (Dhb)-containing peptides. Their research showcases a biomimetic cyclization approach yielding the B-ring of the lantibiotic subtilin as a single diastereomer, highlighting the intrinsic preference for the natural stereochemistry observed in lantibiotics and demonstrating the potential of Fmoc-O-methyl-D-threonine derivatives in the synthesis of complex peptide structures Zhou & van der Donk, 2002.

Synthesis of Carbonylated Peptides

Waliczek, Kijewska, Stefanowicz, and Szewczuk (2015) aimed to design an efficient method for the solid-phase synthesis of carbonylated peptides using a derivative of an unnatural amino acid, showcasing the application of Fmoc-amino(2,5,5-trimethyl-1,3-dioxolan-2-yl)acetic acid (Fmoc-Atda-OH). Their work contributes to the field by facilitating the synthesis of peptides containing D,L-Thr(O) residue, which can serve as models for oxidatively modified peptides related to various diseases Waliczek et al., 2015.

Glycosylated Peptide Synthesis

Asahina, Fujimoto, Suzuki, and Hojo (2015) developed a method for synthesizing Fmoc-threonine units carrying core 1 O-linked sugar with an acid-sensitive O-protecting group, demonstrating its utility in the synthesis of glycosylated peptide thioester. This research advances the synthesis of glycopeptides, which are of interest in developing vaccines and studying protein-glycan interactions Asahina et al., 2015.

Mechanism of Action

Target of Action

Fmoc-O-methyl-D-threonine, also known as Fmoc-D-Thr(Me)-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This compound interacts with its targets (the amine groups) by forming a carbamate . This carbamate is stable under the conditions typically used in peptide synthesis, protecting the amine group from unwanted reactions .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein production. By protecting the amine groups of amino acids, it allows for the controlled formation of peptide bonds, which are crucial for the creation of proteins .

Pharmacokinetics

Its stability under the conditions used in peptide synthesis and its ability to be removed by base make it a valuable tool in this context .

Result of Action

The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the controlled formation of peptide bonds, facilitating the production of proteins . After the peptide synthesis is complete, the Fmoc group can be removed by base .

Action Environment

The efficacy and stability of this compound are influenced by the conditions under which peptide synthesis is carried out. For example, the Fmoc group is base-labile, meaning it can be removed by base . Therefore, the pH of the environment can affect its stability. Additionally, the compound is typically used in solution, so the choice of solvent can also impact its action .

Safety and Hazards

Fmoc-O-methyl-D-threonine is intended for research use only and is not intended for diagnostic or therapeutic use . It is recommended to avoid breathing dust, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Fmoc-modified amino acids and short peptides have attracted growing interest in biomedical research and industry, with special emphasis directed towards the design and development of novel effective hydrogelators, biomaterials, or therapeutics . Therefore, a systematic knowledge of the structural and supramolecular features in recognition of those properties is essential .

Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQZFFOTLSMMA-KPZWWZAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-O-methyl-D-threonine
Reactant of Route 2
Reactant of Route 2
Fmoc-O-methyl-D-threonine
Reactant of Route 3
Reactant of Route 3
Fmoc-O-methyl-D-threonine
Reactant of Route 4
Reactant of Route 4
Fmoc-O-methyl-D-threonine
Reactant of Route 5
Reactant of Route 5
Fmoc-O-methyl-D-threonine
Reactant of Route 6
Reactant of Route 6
Fmoc-O-methyl-D-threonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.